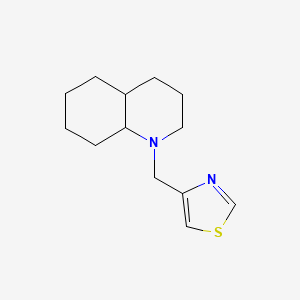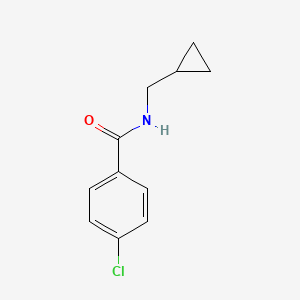
N-(3,4-dichlorophenyl)-2-methoxy-5-methylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dichlorophenyl)-2-methoxy-5-methylbenzenesulfonamide, commonly known as DCM, is a chemical compound that has been widely used in scientific research due to its unique properties. DCM is a sulfonamide derivative that has been shown to have potent inhibitory effects on various enzymes, including carbonic anhydrase and matrix metalloproteinases.
作用機序
The mechanism of action of DCM involves the binding of the compound to the active site of the enzyme, thereby inhibiting its activity. DCM has been shown to have a high affinity for the active site of carbonic anhydrase, which explains its potent inhibitory effects on the enzyme. The exact mechanism of action of DCM on matrix metalloproteinases is not fully understood, but it is believed to involve the inhibition of the enzyme's zinc-dependent catalytic activity.
Biochemical and Physiological Effects:
DCM has been shown to have a range of biochemical and physiological effects. Inhibition of carbonic anhydrase by DCM can lead to a decrease in the production of aqueous humor in the eye, which has potential therapeutic applications in the treatment of glaucoma. DCM has also been shown to have anti-inflammatory effects, which may be due to its inhibition of matrix metalloproteinases. Additionally, DCM has been shown to have antitumor effects in various cancer cell lines.
実験室実験の利点と制限
One of the main advantages of using DCM in lab experiments is its potent inhibitory effects on enzymes such as carbonic anhydrase and matrix metalloproteinases. This makes it a valuable tool for studying the role of these enzymes in various diseases and for developing potential therapeutic agents. However, one limitation of using DCM is its potential toxicity, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on DCM. One area of future research could be the development of more potent and selective inhibitors of carbonic anhydrase and matrix metalloproteinases based on the structure of DCM. Another area of future research could be the investigation of the potential therapeutic applications of DCM in the treatment of diseases such as glaucoma, epilepsy, and cancer. Finally, further studies are needed to fully understand the mechanism of action of DCM on matrix metalloproteinases and to identify other potential targets for the compound.
合成法
The synthesis of DCM involves the reaction of 3,4-dichloroaniline with 2-methoxy-5-methylbenzenesulfonyl chloride in the presence of a base, such as triethylamine, to form the corresponding sulfonamide derivative. The reaction typically takes place in an organic solvent, such as dichloromethane or chloroform, and is followed by purification using chromatography techniques.
科学的研究の応用
DCM has been extensively used in scientific research due to its inhibitory effects on various enzymes. Carbonic anhydrase, for example, is an enzyme that plays a crucial role in the regulation of acid-base balance in the body. DCM has been shown to inhibit carbonic anhydrase, which has potential therapeutic applications in the treatment of diseases such as glaucoma and epilepsy. DCM has also been shown to inhibit matrix metalloproteinases, which are enzymes that play a role in tissue remodeling and are involved in various diseases such as cancer and arthritis.
特性
IUPAC Name |
N-(3,4-dichlorophenyl)-2-methoxy-5-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2NO3S/c1-9-3-6-13(20-2)14(7-9)21(18,19)17-10-4-5-11(15)12(16)8-10/h3-8,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WENALXYEFUIXMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[(3,5-Dimethylphenyl)methyl]pyridin-2-one](/img/structure/B7508150.png)

![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7508160.png)

![(1,3-Dimethyl-6-propan-2-ylpyrazolo[3,4-b]pyridin-4-yl)-pyrrolidin-1-ylmethanone](/img/structure/B7508181.png)



![[6-(Dimethylamino)pyridin-3-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7508212.png)

